Epiandrosterone sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

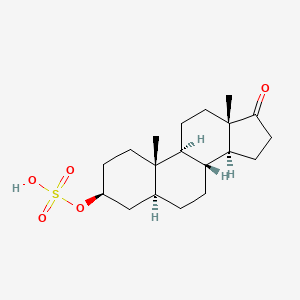

Epiandrosterone Sulfate is a steroid hormone with weak androgenic activity. Epiandrosterone is naturally produced by the enzyme 5α-reductase from the adrenal hormone DHEA.

Applications De Recherche Scientifique

Epiandrosterone Sulfate as a Biomarker in Doping Control

This compound has been investigated extensively as a potential long-term marker for testosterone abuse in sports. Studies have shown that:

- Detection of Testosterone Abuse : this compound can extend the detection window for testosterone misuse compared to conventional anabolic steroid markers. Research indicates that after the administration of testosterone via various methods (transdermal, intramuscular, and subcutaneous), the levels of this compound in urine can remain elevated for several days, making it a valuable tool for doping control .

- Comparative Effectiveness : While this compound shows promise, it is less effective than other established markers for low-dose testosterone applications, particularly with transdermal administration. However, it demonstrates greater diagnostic potential with intramuscular injections .

- Carbon Isotope Ratio Mass Spectrometry : The use of carbon isotope ratio mass spectrometry has been pivotal in detecting exogenous sources of this compound. This technique allows for distinguishing between naturally occurring and synthetically administered steroids, enhancing the reliability of doping tests .

Association with Chronic Pain Conditions

Recent studies have identified this compound as a significant biomarker associated with chronic widespread musculoskeletal pain (CWP):

- Inverse Relationship with Pain : A comprehensive omics investigation revealed that lower levels of this compound correlate strongly with a higher risk of chronic pain conditions. Specifically, significant associations were found between reduced levels of this metabolite and increased incidence of CWP, suggesting its potential role in pain management strategies .

- Genetic Influence : Genetic analyses indicate that variations in this compound levels may not only be a consequence of chronic pain but could also reflect underlying genetic predispositions. This duality suggests that monitoring this compound could assist in understanding individual pain profiles and tailoring personalized treatment approaches .

Metabolic Implications

This compound's role extends into metabolic pathways:

- Inhibition of Glucose-6-Phosphate Dehydrogenase : Recent research has highlighted the inhibitory effects of this compound on glucose-6-phosphate dehydrogenase activity. This enzyme is crucial in the pentose phosphate pathway, which plays a significant role in cellular metabolism and oxidative stress responses. The ability to inhibit this enzyme suggests potential therapeutic applications for managing metabolic disorders .

- Neurosteroid Activity : this compound may also influence neurosteroid activity by modulating gamma-aminobutyric acid type A receptors, which are vital for neuronal excitability and inhibition. This property opens avenues for exploring its effects on neurological conditions such as epilepsy and anxiety disorders .

Summary Table of Applications

| Application Area | Key Findings |

|---|---|

| Doping Control | - Effective long-term marker for testosterone abuse. - Enhanced detection using carbon isotope ratio mass spectrometry. |

| Chronic Pain Management | - Inverse correlation with chronic widespread musculoskeletal pain. - Potential genetic associations influencing pain susceptibility. |

| Metabolic Regulation | - Inhibitory effects on glucose-6-phosphate dehydrogenase. - Modulation of neurosteroid activity affecting neuronal function. |

Analyse Des Réactions Chimiques

Reaction Pathway:

- Alkene Esterification :

- Ketal Protection :

- Catalytic Hydrogenation :

- Acidic Hydrolysis :

Enzymatic Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD)

Epiandrosterone sulfate acts as an uncompetitive inhibitor of G6PD, binding to the ternary enzyme-coenzyme-substrate complex :

Mechanism:

- Target : Human and mouse G6PD.

- Binding Site : Ternary complex (enzyme-NADP⁺-glucose-6-phosphate).

- Inhibition Type : Uncompetitive with respect to both NADP⁺ and substrate.

- Kᵢ Values : ~10⁻⁶ M (consistent across forward and reverse reactions) .

Structural Insights:

- The 3β-sulfate group enhances binding affinity compared to non-sulfated analogs .

- 16α-Bromoepiandrosterone derivatives show higher inhibitory potency due to steric and electronic effects .

Enzymatic Desulfation

This compound undergoes hydrolysis via sulfatases, critical for its metabolic clearance:

Reaction:

Epiandrosterone sulfateArylsulfataseEpiandrosterone+SO42−

- Key Enzyme : Pseudomonas aeruginosa arylsulfatase .

- Conditions : pH 7–8, 37°C.

- Application : Facilitates carbon isotope ratio (CIR) analysis in doping detection .

Interaction with Biological Membranes

This compound binds erythrocyte membranes via hydrogen bonds and hydrophobic interactions, altering membrane dynamics :

Key Features:

- Binding Constant : Kb≈106M−1 .

- Impact : Reduces erythrocyte plasticity by increasing membrane microviscosity.

- Functional Consequence : Contributes to hypoxic cardiac arrest under chronic exposure .

Metabolic Pathways in Steroid Detection

This compound serves as a long-term biomarker for testosterone misuse due to its prolonged detectability:

Role in Doping Detection :

- Detection Window : Extends up to 8 days post-administration (vs. 2–3 days for glucuronidated steroids).

- CIR Analysis : Depletion of 13C in EAS correlates with exogenous testosterone use.

| Steroid Administered | Detection Window (Days) |

|---|---|

| Testosterone | 8+ |

| Dihydrotestosterone | 6–7 |

| 4-Androstenedione | 5–6 |

Propriétés

Numéro CAS |

977-35-5 |

|---|---|

Formule moléculaire |

C19H30O5S |

Poids moléculaire |

370.504 |

Nom IUPAC |

[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C19H30O5S/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h12-16H,3-11H2,1-2H3,(H,21,22,23)/t12-,13-,14-,15-,16-,18-,19-/m0/s1 |

Clé InChI |

ZMITXKRGXGRMKS-DDCNXBGYSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OS(=O)(=O)O |

Apparence |

White to off-white crystalline powder. |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Epiandrosterone Sulfate, Epiandrosterone, Epiandrosterone 16-bromo, Epiandrosterone 16 bromo, |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.